
Tiracarb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiracarb is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tiracarb involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds containing functional groups that can be modified.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Tiracarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: In substitution reactions, one functional group in this compound is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Tiracarb has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tiracarb involves its interaction with specific molecular targets and pathways. These include:
Molecular Targets: this compound binds to specific proteins or enzymes, altering their activity.
Pathways: The compound may affect various biochemical pathways, leading to changes in cellular processes such as metabolism or signal transduction.
Propiedades
Número CAS |
63288-44-8 |
|---|---|
Fórmula molecular |
C15H21N5O2S4 |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
dimethylcarbamothioylsulfanyl N,N-dimethylcarbamodithioate;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2.C6H12N2S4/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;1-7(2)5(9)11-12-6(10)8(3)4/h2-5H,1H3,(H2,10,11,12,13);1-4H3 |
Clave InChI |
JJHXTJBQKNQEJF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SSC(=S)N(C)C.COC(=O)NC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


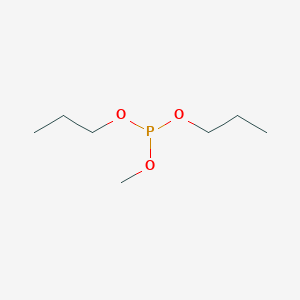
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)

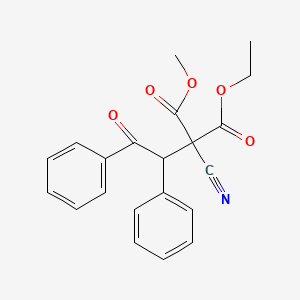
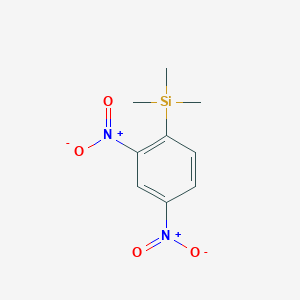
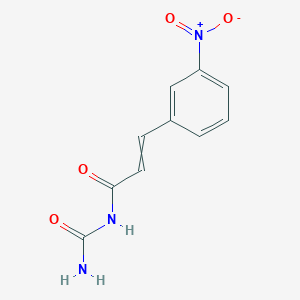
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)

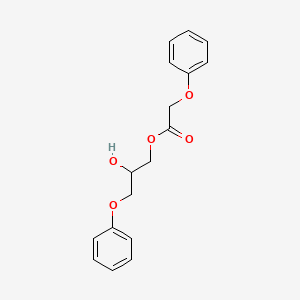
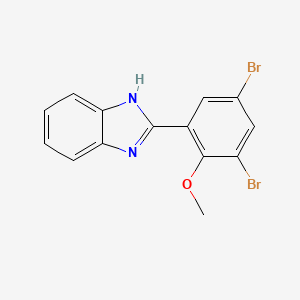
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)

